molecular formula C14H17NO4 B13524323 rac-(1R,3R)-3-{[(benzyloxy)carbonyl]amino}-2,2-dimethylcyclopropane-1-carboxylic acid

rac-(1R,3R)-3-{[(benzyloxy)carbonyl]amino}-2,2-dimethylcyclopropane-1-carboxylic acid

Cat. No.: B13524323
M. Wt: 263.29 g/mol
InChI Key: BMYLTYQNPRHWIU-QWRGUYRKSA-N
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Description

rac-(1R,3R)-3-{[(benzyloxy)carbonyl]amino}-2,2-dimethylcyclopropane-1-carboxylic acid is a complex organic compound with a unique cyclopropane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3R)-3-{[(benzyloxy)carbonyl]amino}-2,2-dimethylcyclopropane-1-carboxylic acid typically involves multiple steps. One common method includes the cyclopropanation of a suitable precursor followed by the introduction of the benzyloxycarbonyl group. The reaction conditions often require the use of strong bases and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3R)-3-{[(benzyloxy)carbonyl]amino}-2,2-dimethylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions may involve the use of nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

rac-(1R,3R)-3-{[(benzyloxy)carbonyl]amino}-2,2-dimethylcyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rac-(1R,3R)-3-{[(benzyloxy)carbonyl]amino}-2,2-dimethylcyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites and modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,3R)-3-{[(benzyloxy)carbonyl]amino}-2,2-dimethylcyclopropane-1-carboxylic acid
  • This compound

Uniqueness

The uniqueness of this compound lies in its cyclopropane ring structure and the presence of the benzyloxycarbonyl group. These features confer specific reactivity and binding properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

(1S,3S)-2,2-dimethyl-3-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C14H17NO4/c1-14(2)10(12(16)17)11(14)15-13(18)19-8-9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3,(H,15,18)(H,16,17)/t10-,11-/m0/s1

InChI Key

BMYLTYQNPRHWIU-QWRGUYRKSA-N

Isomeric SMILES

CC1([C@@H]([C@@H]1NC(=O)OCC2=CC=CC=C2)C(=O)O)C

Canonical SMILES

CC1(C(C1NC(=O)OCC2=CC=CC=C2)C(=O)O)C

Origin of Product

United States

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